C-2-epi-Hygromycin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H29NO12 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3R,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18-,19-,20+,21-,23-/m1/s1 |
InChI Key |
YQYJSBFKSSDGFO-NWIXBQKQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |
Synonyms |
C-2-epi-hygromycin A |
Origin of Product |
United States |
Synthetic Methodologies for C 2 Epi Hygromycin a and Its Core Moieties
Total Synthesis Approaches for C-2-epi-Hygromycin A
Total synthesis of this compound involves the de novo construction of the molecule from simpler precursors, assembling the furanoside and aminocyclitol moieties and connecting them to the cinnamic acid component. Several total synthesis approaches to Hygromycin A and its epimers, including this compound, have been reported. jst.go.jpnih.govconicet.gov.arjst.go.jp These syntheses often highlight the challenges associated with establishing the correct stereochemistry at multiple chiral centers and forming the glycosidic linkage between the furanoside and the aminocyclitol.
One reported total synthesis of this compound utilized a strategy that involved the application of Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) for the construction of the furanoside moiety. jst.go.jpnih.gov This approach demonstrated the power of catalytic asymmetric methods in assembling complex natural products.
Asymmetric Synthesis Strategies
Asymmetric synthesis plays a crucial role in the efficient construction of this compound, as the molecule possesses several stereocenters that must be controlled to obtain the desired epimer. Asymmetric synthesis strategies aim to introduce chirality into the molecule during the synthetic process, often employing chiral catalysts or auxiliaries. uwindsor.caresearchgate.net
The synthesis of both the furanoside and aminocyclitol moieties of this compound has benefited from the development of asymmetric methodologies. These strategies are essential for achieving high enantiomeric excess and diastereoselectivity in the synthesis of the individual building blocks before their coupling.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) Applications in this compound Synthesis
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) has emerged as a powerful tool in the asymmetric synthesis of complex molecules, including natural products like this compound. jst.go.jpuwindsor.caresearchgate.netstanford.eduresearchgate.netcore.ac.uk This methodology allows for the creation of new carbon-carbon or carbon-heteroatom bonds with high levels of stereo- and regioselectivity. researchgate.net
In the context of this compound synthesis, AAA has been particularly useful in the asymmetric construction of the furanoside moiety. nih.govuwindsor.cathegoodscentscompany.comresearchgate.net Specifically, the desymmetrization of meso-2,5-diacyloxy-2,5-dihydrofurans using palladium catalysis with chiral ligands and suitable nucleophiles has been successfully applied to set the absolute and relative stereochemistry of the furanoside core. nih.govuwindsor.caresearchgate.netcore.ac.ukthegoodscentscompany.comwiley-vch.de For instance, the desymmetrization of 2,5-dibenzoyloxy-2,5-dihydrofuran with a stabilized carbanion nucleophile, catalyzed by a palladium complex with a chiral ligand, provided access to a key intermediate for the furanoside moiety with high enantiomeric excess. uwindsor.cacore.ac.ukwiley-vch.de
Stereoselective Synthesis of the Furanoside Moiety of this compound
The furanoside moiety of this compound is a 6-deoxy-5-keto-D-arabino-hexofuranose derivative. nih.gov Achieving the correct stereochemistry of the glycosidic linkage and the furanose ring is critical for the synthesis of this compound. Stereoselective synthesis approaches focus on controlling the formation of these stereocenters.
As mentioned earlier, Pd-catalyzed AAA has been effectively employed for the stereoselective synthesis of the furanoside core. nih.govuwindsor.cathegoodscentscompany.comresearchgate.net This method allows for the stereocontrolled introduction of substituents onto the dihydrofuran ring, ultimately leading to the desired furanoside stereochemistry. Other strategies for the stereoselective synthesis of furanosides, such as Mitsunobu glycosylation and methods addressing the challenge of low diastereoselectivity in furanoside synthesis, have also been explored in the context of Hygromycin A and related structures. researchgate.netorganic-chemistry.orgrsc.org
Enantioselective Synthesis of the Aminocyclitol Moiety and its C2 Epimer
The aminocyclitol moiety of Hygromycin A is a unique 2L-2-amino-2-deoxy-4,5-O-methylene-neo-inositol. oup.com The synthesis of this highly functionalized cyclohexane (B81311) derivative with precise control over its stereochemistry, as well as its C2 epimer which is present in this compound, is a significant synthetic challenge. Enantioselective synthesis routes have been developed to access these chiral aminocyclitols.
Several synthetic approaches to the aminocyclitol core of Hygromycin A and its C2 epimer have been reported, utilizing different strategies to establish the required stereochemistry. jst.go.jpconicet.gov.arresearchgate.netoup.comresearchgate.netacs.orgresearchgate.net These approaches often involve the introduction of amino and hydroxyl groups with specific relative and absolute configurations.
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis combines the power of enzymatic transformations with traditional organic chemistry reactions to achieve highly selective and efficient synthesis of complex molecules. conicet.gov.arresearchgate.net This approach has been successfully applied to the enantioselective synthesis of the aminocyclitol moiety of Hygromycin A and its C2 epimer. jst.go.jpconicet.gov.arresearchgate.net
One chemoenzymatic route described the enantioselective synthesis of the aminocyclitol moiety starting from a non-chiral precursor, utilizing an initial enzymatic step to introduce chirality into an aromatic ring. conicet.gov.arresearchgate.netresearchgate.net Subsequent selective organic transformations were then employed to construct the six-membered aminocyclitol ring with the desired stereochemistry. This approach has also been shown to be amenable to the synthesis of the C2 epimer. conicet.gov.arresearchgate.net
Synthesis from Myo-Inositol Precursors
Myo-inositol is a naturally occurring cyclitol that serves as a precursor for the biosynthesis of the aminocyclitol moiety of Hygromycin A in microorganisms like Streptomyces hygroscopicus. nih.govnih.govnih.govpsu.edu Synthetic strategies starting from myo-inositol have also been developed to access the aminocyclitol core and its epimers. oup.comacs.org
Development of Novel Synthetic Reagents and Methodologies Applicable to this compound
The synthesis of this compound and its core components has involved the development and application of novel synthetic strategies to achieve the correct stereochemistry and efficiently assemble the complex structure. One notable approach has focused on the stereocontrolled synthesis of the furanoside moiety and the aminocyclitol core.
Research has demonstrated the application of palladium-catalyzed asymmetric allylic alkylation (AAA) as a key methodology for the stereocontrolled synthesis of the furanoside part of this compound. This strategy utilizes the desymmetrization of a 2,5-diacyloxy-2,5-dihydrofuran, which establishes both the absolute stereochemistry and the 1,4-relative stereochemistry. nih.gov Subsequent diastereocontrolled elaboration of the 3,4-double bond completes the synthesis of the furanoside. nih.gov
A novel conjunctive reagent, 1-nitro-1-phenylsulfonyl-ethane, has been developed and employed in this synthetic route to function as an acyl anion equivalent. nih.govwiley-vch.de The utility of a phenol (B47542) as a nucleophile in the palladium-catalyzed glycosylation step has also been demonstrated as part of this strategy, leading to a concise and practical synthesis of this compound. nih.gov
Another synthetic route to the aminocyclitol core, which is a crucial part of both Hygromycin A and its C-2 epimer, has been achieved through a chemoenzymatic approach. This method starts from a non-chiral material, cyclohexadienediol, and utilizes an initial enzymatic step to introduce chirality to an aromatic ring. conicet.gov.arresearchgate.net This is followed by a series of selective organic transformations, including oxidation, protection, azidation, and hydrolysis, to construct the six-membered aminocyclitol ring with the desired stereochemistry. conicet.gov.arresearchgate.net This chemoenzymatic strategy has been shown to be amenable to the synthesis of unnatural analogues, including the C2 epimer of the natural aminocyclitol. conicet.gov.arresearchgate.net
Detailed research findings related to these methodologies include specific reaction conditions, yields, and spectroscopic data used for characterization. For instance, in the synthesis utilizing palladium-catalyzed AAA, the desymmetrization of a bisbenzoate substrate using the sodium salt of 1-phenylsulfonyl-1-nitroethane in the presence of a specific ligand and palladium source afforded a monobenzoate product with high enantiomeric excess. core.ac.uk
Data from synthetic steps can be presented in tables to illustrate the efficiency and stereoselectivity of the developed methodologies. While specific detailed data tables for this compound synthesis were not extensively provided in the search results, the descriptions highlight the outcomes in terms of yield and stereochemical control.
Biosynthetic Investigations of Hygromycin a and Implications for Its Epimers
Identification and Analysis of the Hygromycin Biosynthetic Gene Cluster in Streptomyces hygroscopicus
The biosynthesis of Hygromycin A in Streptomyces hygroscopicus is governed by a specific gene cluster. A genomic DNA region spanning 31.5 kb has been identified, cloned, and sequenced, revealing the presence of 29 open reading frames (ORFs). google.comgoogle.comnih.govfishersci.ch These ORFs are predicted to encode proteins involved in various aspects of Hygromycin A production, including biosynthesis of the structural moieties, pathway regulation, and self-resistance mechanisms. google.comgoogle.comnih.gov The identification and characterization of this gene cluster have been crucial for understanding the enzymatic steps involved in assembling the complex structure of Hygromycin A. google.comgoogle.comnih.gov Analysis of the cluster has allowed researchers to assign putative functions to many of the encoded enzymes, providing a genetic basis for the proposed biosynthetic pathway.
Elucidation of Biosynthetic Pathways for Constituent Moieties
Hygromycin A is composed of three distinct structural moieties: a furanose sugar, an aminocyclitol, and a substituted cinnamic acid. thegoodscentscompany.com Biosynthetic studies, particularly using stable isotope labeling, have helped to elucidate the origins and assembly of these individual components. thegoodscentscompany.comnih.govgoogle.comnih.gov
Furanose Moiety Biosynthesis
The furanose moiety of Hygromycin A is a 6-deoxy-5-keto-D-arabino-hexofuranose. thegoodscentscompany.com Stable isotope incorporation studies using [1-¹³C]mannose and intact incorporation of D-[1,2-¹³C₂]glucose have provided insights into its biosynthetic origin. thegoodscentscompany.comnih.gov The results are consistent with a pathway where mannose is converted to an activated L-fucose intermediate, likely via a 4-keto-6-deoxy-D-mannose intermediate. thegoodscentscompany.comnih.gov This pathway is proposed to involve a subsequent unusual mutation from a pyranose to the corresponding furanose form. thegoodscentscompany.comnih.gov Intact labeling associated with the furanose moiety of epihygromycin (B14758642) A (C-2-epi-Hygromycin A) was also observed in studies using D-[1,2-¹³C₂]glucose, suggesting a related biosynthetic origin for the furanose component in this epimer. thegoodscentscompany.com
Aminocyclitol Moiety Biosynthesis
The aminocyclitol moiety of Hygromycin A is 2L-2-amino-2-deoxy-4,5-O-methylene-neo-inositol. Its biosynthesis is proposed to originate from glucose 6-phosphate and proceed through a series of enzymatic steps involving myo-inositol as a key intermediate. thegoodscentscompany.com
The proposed pathway for the aminocyclitol moiety involves approximately six enzymatic steps starting from glucose-6-phosphate. Glucose-6-phosphate is thought to be converted to myo-inositol by the action of myo-inositol-1-phosphate synthase (Hyg18) and a phosphatase (Hyg25). While these enzymes are proposed to generate the myo-inositol intermediate, gene deletion studies suggest they might be dispensable for Hygromycin A biosynthesis itself, although they contribute to antibiotic yields. Myo-inositol is then hypothesized to undergo oxidation catalyzed by a myo-inositol dehydrogenase (Hyg17) to form neo-inosose. This is followed by a transamination step to yield neo-inosamine-2, likely catalyzed by an aminotransferase (Hyg8). Hyg8 and Hyg17 have been shown to be essential for Hygromycin A biosynthesis. Further steps involve methylation by a methyltransferase (Hyg6) and oxidative cyclization catalyzed by a metallo-dependent hydrolase homolog (Hyg7) to form the unique methylenedioxy bridge. Gene deletion studies have provided evidence for the roles of Hyg6 and Hyg7, with a Δhyg6 mutant producing desmethylenehygromycin A and a Δhyg7 mutant producing methoxyhygromycin A. Biochemical characterization of Hyg17 has confirmed its activity as an NAD⁺-dependent myo-inositol dehydrogenase with a unique substrate scope compared to other myo-inositol dehydrogenases.
Cinnamic Acid Moiety Biosynthesis
The third structural component of Hygromycin A is a 3,4-dihydroxy-α-methylcinnamic acid moiety. thegoodscentscompany.com Stable isotope incorporation studies, including the use of [carboxy-¹³C]-4-hydroxybenzoic acid and intact incorporation of [2,3-¹³C₂]propionate, are consistent with the formation of this moiety via a polyketide synthase-type decarboxylation condensation. thegoodscentscompany.comnih.gov The 4-hydroxybenzoic acid precursor is suggested to be derived directly from chorismic acid, an intermediate of the shikimic acid pathway. thegoodscentscompany.comnih.gov Inhibition of chorismic acid biosynthesis by N-(phosphonomethyl)-glycine reduced Hygromycin A titers, which could be restored by co-addition of 4-hydroxybenzoic acid, supporting this proposed origin. thegoodscentscompany.comnih.gov
Stable Isotope Incorporation Studies in Biosynthetic Pathway Elucidation
Stable isotope incorporation studies have been instrumental in deciphering the biosynthetic pathway of Hygromycin A. thegoodscentscompany.comnih.govgoogle.comnih.gov By feeding Streptomyces hygroscopicus with precursors labeled with isotopes such as ¹³C, researchers can trace the fate of specific atoms into the final Hygromycin A molecule. thegoodscentscompany.comnih.gov These studies have confirmed the incorporation of glucose and mannose into the furanose moiety, glucose into the aminocyclitol moiety (via myo-inositol), and precursors related to 4-hydroxybenzoic acid and propionate (B1217596) into the cinnamic acid moiety. thegoodscentscompany.comnih.gov Notably, intact labeling associated with the furanose ring of this compound was observed in experiments using D-[1,2-¹³C₂]glucose, indicating a close biosynthetic relationship or shared pathway intermediates between Hygromycin A and its C-2 epimer. thegoodscentscompany.com This suggests that this compound might arise from a point in the Hygromycin A biosynthetic pathway, potentially through an epimerization event or as a side product.
The convergent nature of the Hygromycin A biosynthetic pathway, where the three distinct moieties are synthesized separately before being assembled, offers flexibility for potentially generating new analogs through combinatorial biosynthesis or mutasynthesis. thegoodscentscompany.comgoogle.comnih.gov Understanding the specific enzymes and intermediates involved in the formation of each moiety, as revealed by genetic and isotopic studies, is crucial for such efforts and for exploring the origins of related compounds like this compound.
Data Table: Proposed Biosynthetic Origins of Hygromycin A Moieties
| Moiety | Proposed Precursors | Evidence from Isotope Labeling Studies |
| Furanose | Mannose, Glucose | Incorporation of [1-¹³C]mannose and intact D-[1,2-¹³C₂]glucose. thegoodscentscompany.comnih.gov |
| Aminocyclitol | Glucose (via myo-inositol) | Labeling by D-[1,2-¹³C₂]glucose. thegoodscentscompany.comnih.gov |
| Cinnamic Acid | 4-hydroxybenzoic acid (from chorismic acid), Propionate | Incorporation of [carboxy-¹³C]-4-hydroxybenzoic acid and intact [2,3-¹³C₂]propionate. thegoodscentscompany.comnih.gov |
Data Table: Key Enzymes in Aminocyclitol Biosynthesis (Proposed Roles)
| Enzyme | Gene | Proposed Role in Pathway | Evidence from Gene Deletion/Characterization |
| Hyg18 | hyg18 | myo-inositol-1-phosphate synthase (Glucose-6-phosphate to myo-inositol) | Dispensable for HA biosynthesis, contributes to yields. |
| Hyg25 | hyg25 | Phosphatase (myo-inositol-1-phosphate to myo-inositol) | Dispensable for HA biosynthesis, contributes to yields. |
| Hyg17 | hyg17 | myo-inositol dehydrogenase (myo-inositol to neo-inosose) | Essential for HA biosynthesis; characterized in vitro. |
| Hyg8 | hyg8 | Aminotransferase (neo-inosose to neo-inosamine-2) | Essential for HA biosynthesis. |
| Hyg6 | hyg6 | Methyltransferase | Δhyg6 mutant produces desmethylenehygromycin A. |
| Hyg7 | hyg7 | Metallo-dependent hydrolase homolog (Methylenedioxy bridge formation) | Δhyg7 mutant produces methoxyhygromycin A. |
Genetic Manipulation for Analog Production (Combinatorial Biosynthesis and Mutasynthesis)
The convergent biosynthetic pathway of hygromycin A offers significant potential for structural modification through techniques such as combinatorial biosynthesis and mutasynthesis. nih.govresearchgate.net These genetic manipulation approaches applied to the hygromycin A biosynthetic gene cluster in Streptomyces hygroscopicus NRRL 2388 enable the generation of novel hygromycin A analogues. researchgate.netresearchgate.netdokumen.pub The hygromycin A biosynthetic gene cluster spans 31.5 kb and contains 29 genes whose predicted products are involved in biosynthesis, regulation, and resistance. researchgate.netacs.org Genetic engineering of this cluster allows for targeted alterations in the biosynthetic pathway. pnas.org
Mutasynthesis, a powerful method for producing natural product analogs, involves using mutants blocked in specific biosynthetic steps and feeding them with synthetic or non-native precursors that can be incorporated into the final product. researchgate.netmdpi.com This approach has been successfully applied to the hygromycin A pathway. researchgate.netpnas.orgresearchgate.netnih.gov
A notable application of mutasynthesis in the hygromycin A pathway involves the hygC gene. HygC is identified as a 2-deoxy-scyllo-inosose (B3429959) (2DOI) synthase, an enzyme crucial for the initial carbocycle formation step in the biosynthesis of aminocyclitol moieties. researchgate.netnih.gov By disrupting the hygC gene in Streptomyces hygroscopicus, a mutant strain is created that is unable to produce the native aminocyclitol precursor. researchgate.netresearchgate.netnih.gov When this hygC mutant is supplied with exogenous 2-deoxy-scyllo-inosamine, the organism can incorporate this provided precursor into the biosynthetic pathway. researchgate.netresearchgate.netnih.gov This directed feeding strategy results in the production of the C-2 epimer of hygromycin A. pnas.orgresearchgate.netnih.gov This demonstrates how mutasynthesis can be used to generate specific epimeric forms of the natural product by providing alternative building blocks that the engineered pathway can utilize.
Combinatorial biosynthesis, another strategy, involves shuffling or modifying genes within the biosynthetic cluster to create hybrid pathways or enzymes with altered substrate specificities. researchgate.netmdpi.com While the provided information specifically details the mutasynthesis leading to the C-2 epimer via a hygC mutant, the identified hygromycin A gene cluster and its convergent nature suggest broad potential for combinatorial approaches to generate a wider library of analogs. nih.govresearchgate.net
The following table summarizes the specific mutasynthesis experiment leading to the production of this compound:
| Mutant Strain | Fed Precursor | Produced Compound |
| Streptomyces hygroscopicus ΔhygC | 2-deoxy-scyllo-inosamine | This compound |
This targeted genetic manipulation and feeding strategy highlights the utility of mutasynthesis in exploring the structural space around natural products like hygromycin A and generating specific epimeric forms with potentially altered biological activities. pnas.orgresearchgate.net
Molecular and Cellular Mechanism of Action and Biological Activity
Target Identification: Ribosomal Peptidyl Transferase Inhibition
Hygromycin A, a related compound to C-2-epi-Hygromycin A, is known to inhibit bacterial protein synthesis by targeting the ribosome. Specifically, it acts as an inhibitor of ribosomal peptidyl transferase activity. researchgate.netnih.govnih.gov The peptidyl transferase center (PTC) is a crucial functional part of the ribosome responsible for catalyzing the formation of peptide bonds between amino acids during translation. uni-muenchen.debiorxiv.org Hygromycin A binds to the large 50S ribosomal subunit, interfering with this process. beilstein-journals.orgresearchgate.net This mechanism of action is similar to that of other antibiotics like chloramphenicol (B1208), and studies have shown that Hygromycin A can block the binding of chloramphenicol to ribosomes, suggesting overlapping or closely related binding sites. nih.govresearchgate.net The aminocyclitol and cinnamic acid moieties of Hygromycin A are reported to directly restrict access of amino-tRNA to inhibit peptidyl transferase activity. beilstein-journals.org
Binding Site Analysis on the Ribosome
Hygromycin A binds within the A-site cleft on the large ribosomal subunit. nih.gov This cleft is composed solely of 23S rRNA and includes residues from the peptidyl transferase center. biorxiv.org
Molecular Interactions with Ribosomal Subunits and RNA
Structural studies of Hygromycin A bound to the ribosome have provided insights into its interactions. Hygromycin A binds to the 50S ribosomal subunit. researchgate.net Its aromatic subunit is positioned between nucleotides U2506 and C2452 of the 23S rRNA. nih.gov The methylenedioxy ring of one of its subunits protrudes towards C2573, while the furanose ring extends into the ribosome exit tunnel. nih.gov Binding of Hygromycin A appears to induce a rotation of U2506 towards the drug. nih.gov The binding site of Hygromycin A overlaps with the aminoacyl moiety and nucleotide A76 of an A-tRNA. nih.gov
Impact on tRNA Accommodation and Peptide Bond Formation
Hygromycin A interferes with the process of tRNA accommodation on the ribosome. nih.govnih.gov tRNA accommodation is a critical step where the aminoacyl-tRNA moves into the A site of the peptidyl transferase center to allow peptide bond formation. uni-muenchen.de Single-molecule Förster resonance energy transfer (smFRET) experiments have shown that Hygromycin A specifically hinders the full accommodation of the A-tRNA, leading to the presence of tRNA accommodation intermediates. nih.govnih.gov By interfering with tRNA accommodation, Hygromycin A inhibits the subsequent peptide bond formation step of protein synthesis. nih.govresearchgate.netnih.gov Unlike puromycin, which can act as an acceptor of the amino acid or nascent chain attached to the P-tRNA, Hygromycin A lacks an acceptor group in the equivalent position and therefore cannot serve as a substrate for the PTC. biorxiv.org
Antimicrobial Spectrum and Selectivity (Non-Human Pathogens)
While information specifically on this compound's antimicrobial spectrum is limited in the provided results, Hygromycin A has shown activity against certain non-human pathogens, with notable selectivity towards spirochetes. nih.govflightpath.biojwatch.orggloballymealliance.orgmedchemexpress.com
Activity against Spirochetes (e.g., Treponema hyodysenteriae, Borrelia burgdorferi)
Hygromycin A has demonstrated potent activity against spirochetes. nih.govflightpath.biojwatch.orgmedchemexpress.com It has shown high activity against Treponema pallidum and is equally active against Borrelia burgdorferi and other species responsible for Lyme disease in Eurasia, such as B. afzelii, B. garinii, and B. bavariensis. nih.gov It is also active against Borrelia miyamotoi, which causes tick-borne relapsing fever, and environmental spirochetes like Alkalispirochaeta americana. nih.govfrontiersin.org Hygromycin A was evaluated as a potential treatment for swine dysentery caused by Treponema hyodysenteriae (formerly Brachyspira hyodysenteriae) and showed good in vitro potency against this anaerobic spirochete. nih.govflightpath.biopsu.edugoogle.com Efficacy in controlling swine dysentery caused by T. hyodysenteriae has also been reported. nih.govresearchgate.net The selectivity of Hygromycin A against spirochetes is attributed, at least in part, to its uptake by a specific nucleoside transporter found in these bacteria. nih.govflightpath.biojwatch.orgmedchemexpress.comfrontiersin.orggloballymealliance.org
Minimum Inhibitory Concentration (MIC) values for Hygromycin A against various Borrelia species and Treponema pallidum have been reported in the low μg/ml range. nih.govjwatch.org
Activity against Gram-Positive and Gram-Negative Bacteria
Initial studies indicated that Hygromycin A had a relatively broad spectrum of modest activity against gram-positive and gram-negative bacteria. nih.gov However, it has also been described as having poor activity against most Gram-positive and Gram-negative bacteria, with spirochetes being an exception. flightpath.bio Its ineffectiveness against gram-negative enteric bacteria such as E. coli is thought to be mainly due to efflux mechanisms like AcrAB. nih.gov Hygromycin A has been reported to exhibit potent antibacterial activity particularly against Gram-positive bacteria, with studies reporting MIC values against strains like Staphylococcus aureus and Enterococcus faecalis typically in the low micromolar range. medkoo.com It is also known to be effective against Mycobacterium tuberculosis and other pathogenic bacteria resistant to conventional antibiotics. medkoo.com Activity against S. aureus has been reported to be significantly lower compared to B. burgdorferi. flightpath.bio Hygromycin A is also reported to be relatively ineffective against both Gram-positive and Gram-negative gut symbionts. flightpath.bio
Cellular Effects Beyond Growth Inhibition (e.g., Antigen Synthesis Inhibition)
While hygromycin A is known primarily for its inhibition of bacterial ribosomal peptidyl transferase, information specifically detailing the cellular effects of this compound beyond growth inhibition is limited in the provided search results. However, one study mentions hygromycin A and methoxyhygromycin as novel inhibitors of K88 antigen synthesis in enterotoxic Escherichia coli strains jst.go.jp. This suggests that related compounds like this compound might also exhibit effects on bacterial antigen synthesis, although this specific activity for this compound is not explicitly stated in the search results.
Hygromycin B, a structurally unrelated aminoglycoside also produced by Streptomyces hygroscopicus, inhibits protein synthesis by a different mechanism, involving the inhibition of translocation and misreading of mRNA nih.gov. It binds to RNA helix 44 of the 30S ribosomal subunit mdpi.com. Resistance mechanisms to hygromycin B in E. coli and S. hygroscopicus involve phosphorylation by kinases, rendering the antibiotic inactive mdpi.com. While this information pertains to hygromycin B, it highlights the diverse cellular impacts antibiotics from Streptomyces can have, including interactions with ribosomal machinery and the development of resistance mechanisms.
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological activity and for designing analogs with improved properties. For hygromycin A and its analogs, SAR studies have been conducted to evaluate their activity, particularly in terms of minimum inhibitory concentrations (MICs) against bacteria like S. hyodysenteriae and their ability to inhibit protein synthesis in cell-free systems nih.gov.
Key findings from SAR studies on hygromycin A indicate that the aminocyclitol moiety is essential for antibacterial activity nih.govresearchgate.net. The 6-deoxy-5-keto-d-arabino-hexofuranose moiety is not essential and can be replaced by a hydrophobic allyl group, although this replacement may decrease intrinsic protein synthesis inhibition activity nih.govresearchgate.net. However, replacing this moiety with an allyl group might allow for more efficient transport into the bacterial cell nih.govresearchgate.net. The methyl group in the central 3,4-dihydroxy-α-methylcinnamic acid moiety is sensitive to change, and its replacement with propyl, allyl, or hydrogen substituents leads to a reduction in antibacterial activity nih.gov.
Studies on hygromycin A derivatives have explored modifications to the aminocyclitol moiety and replacement of the furanose ring to enhance antibacterial activity and drug-like properties researchgate.net. For instance, a truncated hygromycin A analog where the furanose ring was replaced with a 2-fluoro-2-cyclopropylethyl substituent showed robust in vitro activity against multidrug-resistant Gram-positive bacteria researchgate.net. Systematic studies on alkylation and removal of hydroxyls of the aminocyclitol have led to derivatives with improved Gram-positive activity researchgate.net.
Advanced Structural Characterization and Stereochemical Analysis
Spectroscopic Methods for C-2-epi-Hygromycin A Structural Elucidation (e.g., advanced NMR, UV, IR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of complex organic molecules like this compound. Various NMR techniques, including 1D (¹H and ¹³C NMR) and 2D methods (such as COSY, HSQC, HMBC, and NOESY), are employed to determine the complete connectivity of atoms and assign resonances. Studies on Hygromycin A and intermediates in the synthesis of its C-2 epimer's aminocyclitol moiety have extensively utilized NMR to confirm structures and identify specific carbon and proton signals. wikipedia.orgnih.govwikipedia.orggoogle.comthegoodscentscompany.commetabolomicsworkbench.orgasm.org For instance, ¹³C NMR analysis has been used to confirm specific labeling patterns in biosynthetic studies of Hygromycin A, aiding in the assignment of carbon resonances. wikipedia.org The application of advanced NMR techniques allows for the differentiation of closely related isomers and epimers, providing detailed information about the local electronic environment of individual nuclei.
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by identifying characteristic absorption bands corresponding to molecular vibrations. While specific IR data for this compound is not extensively detailed in the provided sources, IR spectroscopy is a standard technique used in conjunction with other methods for the characterization of organic compounds, including natural products and their synthetic analogs. metabolomicsworkbench.org
Ultraviolet-Visible (UV-Vis) spectroscopy can provide insights into the presence of conjugated pi systems and certain functional groups. The cinnamic acid moiety present in both Hygromycin A and, by extension, this compound, contains a conjugated system that would exhibit characteristic UV absorption bands. UV detection is also commonly used in chromatographic methods employed in the purification and analysis of these compounds. metabolomicsworkbench.org
Crystallographic Studies of this compound and its Analogs
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformation. While direct crystallographic studies focusing solely on this compound are not explicitly detailed in the search results, crystallographic analysis has been successfully applied to Hygromycin A, particularly in complexes with the ribosome to understand its binding site and mechanism of action. Furthermore, crystallographic studies have been performed on intermediates synthesized during the preparation of the aminocyclitol moiety of Hygromycin A and its C2 epimer, confirming their assigned stereochemistry. thegoodscentscompany.com These studies demonstrate the utility of crystallography in verifying the structural features and stereochemical assignments of molecules in this class.
Confirmation of Absolute and Relative Stereochemistry
Establishing the absolute and relative stereochemistry of this compound is paramount due to the presence of multiple chiral centers. Spectroscopic methods, particularly advanced NMR techniques like NOE (Nuclear Overhauser Effect) experiments and the analysis of coupling constants, are invaluable for determining relative stereochemistry. wikipedia.orggoogle.comthegoodscentscompany.comasm.org NOE correlations indicate spatial proximity between protons, allowing for the determination of relative configurations across chiral centers. thegoodscentscompany.comasm.org Analysis of vicinal coupling constants can provide information about the dihedral angles between coupled protons, further aiding in the assignment of relative stereochemistry and conformation. thegoodscentscompany.com
The absolute stereochemistry is often confirmed through synthetic strategies that employ chiral starting materials or asymmetric reactions with known stereochemical outcomes. nih.gov For example, asymmetric synthesis routes for this compound have been developed where the stereochemistry is controlled during key steps, such as palladium-catalyzed asymmetric allylic alkylation. nih.gov Comparison of spectroscopic data and optical rotation values with known compounds or synthetic intermediates with established absolute configurations also serves to confirm the stereochemistry of the final product. metabolomicsworkbench.org
Conformational Analysis and Dynamics
Selected Spectroscopic Data (Illustrative Example based on Hygromycin A and related compounds)
While detailed, assigned NMR data specifically for this compound across all studies is not compiled in the search results, the types of data obtained for Hygromycin A and related structures are indicative of the information used for structural elucidation. Below is an illustrative example of how such data might be presented, drawing upon the descriptions of NMR analysis in the sources.
| Spectroscopic Method | Key Information Obtained for Hygromycin A/Analogs | Relevance to this compound |
| ¹H NMR | Chemical shifts, coupling constants, signal integration, number of distinct proton environments. wikipedia.orggoogle.comthegoodscentscompany.commetabolomicsworkbench.orgasm.org | Provides information on proton types, their electronic environment, connectivity to neighboring protons, and relative numbers. |
| ¹³C NMR | Chemical shifts, number of distinct carbon environments. wikipedia.orgasm.org | Provides information on carbon types and their electronic environment. Used for confirming structure and labeling patterns. wikipedia.org |
| COSY NMR | Correlation between coupled protons. | Establishes proton-proton connectivity through bonds. |
| HSQC NMR | Correlation between protons and the carbons they are directly attached to. wikipedia.org | Assigns proton and carbon signals that are directly bonded. wikipedia.org |
| HMBC NMR | Correlation between protons and carbons separated by two or three bonds. asm.org | Helps establish connectivity across quaternary carbons and through heteroatoms. |
| NOESY NMR | Correlation between spatially close protons. wikipedia.orggoogle.comthegoodscentscompany.comasm.org | Provides information on relative stereochemistry and conformation. thegoodscentscompany.comasm.org |
| IR Spectroscopy | Characteristic absorption bands for functional groups (e.g., hydroxyl, carbonyl, aromatic). | Confirms the presence of key functional groups in the molecule. |
| UV-Vis Spectroscopy | Absorption maxima related to conjugated systems. | Indicates the presence and nature of chromophores, such as the cinnamic acid moiety. |
Research Findings Highlights
NMR spectroscopy, including 1D and 2D techniques, has been extensively applied to determine the structure and connectivity of Hygromycin A and intermediates in the synthesis of this compound. wikipedia.orgnih.govwikipedia.orggoogle.comthegoodscentscompany.commetabolomicsworkbench.orgasm.org
Crystallographic studies of Hygromycin A bound to the ribosome have provided detailed insights into its interaction site and mechanism. Crystallography of synthetic intermediates has confirmed stereochemical assignments. thegoodscentscompany.com
The absolute and relative stereochemistry of this compound has been confirmed through asymmetric synthesis strategies and spectroscopic analysis, particularly using NOE experiments and coupling constants. nih.govthegoodscentscompany.comasm.org
Conformational analysis using NMR techniques has been applied to Hygromycin A and related compounds to understand their preferred solution-state conformations.
Derivatization, Analog Generation, and Structure Based Design
Semisynthetic Modification of Hygromycin A to Produce Analogs
Semisynthetic approaches involve using the naturally produced Hygromycin A as a starting material and chemically modifying specific parts of its structure to generate analogs. This strategy allows for targeted alterations to explore the impact of specific functional groups or structural changes on activity.
One approach involves the formation of the peracetate of Hygromycin A, followed by sodium borohydride (B1222165) reduction and oxidative cleavage. This sequence yields an aldehyde intermediate that is crucial for the preparation of vinyl methyl and amide analogs. capes.gov.br Several such analogs have been synthesized and evaluated for their activity, particularly against Serpulina hyodysenteriae, the causative agent of swine dysentery. capes.gov.br
Another avenue of semisynthetic modification has focused on the aminocyclitol moiety. Analogs where the aminocyclitol is replaced by dihydroxycyclohexylamine and trihydroxycyclohexylamine, mimicking the stereochemistry of the natural product, have been prepared. capes.gov.br These studies aim to define the minimum functionality required in the aminocyclitol portion for biological activity. capes.gov.br
Modifications to the aryl position (C4') of the modified cinnamic acid moiety have also been explored through semisynthetic routes, leading to the synthesis and evaluation of aryl analogs for their antibacterial activity. jst.go.jpasm.orgacs.org
Engineered Biosynthesis for Novel C-2-epi-Hygromycin A Analogs
Engineered biosynthesis offers a powerful route to generate novel analogs, including those of this compound, by manipulating the genetic machinery of the producing organism, Streptomyces hygroscopicus. researchgate.net The biosynthetic pathway of Hygromycin A involves the assembly of three distinct subunits: a ketoaldose (which forms the furanose), a substituted caffeic acid residue, and an aminocyclitol moiety. researchgate.netnih.gov
The identification and manipulation of the hygromycin A biosynthetic gene cluster, spanning approximately 31.5 kb, have opened possibilities for producing analogs through genetic engineering. researchgate.net This cluster contains genes responsible for the biosynthesis of the three key moieties. researchgate.net For instance, the predicted Hyg26 protein, a short-chain alcohol dehydrogenase, is thought to be involved in the final step of producing the 5-dehydro-alpha-L-fucofuranose. researchgate.net
While the search results specifically mention the total synthesis of this compound thegoodscentscompany.comjst.go.jp, engineered biosynthesis would involve modifying the genes within the Streptomyces hygroscopicus cluster to direct the synthesis towards epimers or other novel structures. The convergent nature of the Hygromycin A biosynthetic pathway provides versatility for applying techniques like combinatorial and directed biosynthesis to generate new antibiotics targeting ribosomal peptidyl transferase activity. nih.gov
Synthetic Approaches to Analog Libraries and Structure-Activity Correlations
Total synthesis provides complete control over the molecular structure, allowing for the systematic generation of diverse analog libraries and detailed investigations into structure-activity relationships (SAR). acs.orgnih.govsci-hub.se The total synthesis of Hygromycin A has been achieved by different research groups. researchgate.netacs.org An asymmetric synthesis of this compound has also been reported. jst.go.jpacs.org
Synthetic efforts have focused on generating analogs modified at various positions, including the C4' aryl position jst.go.jpacs.org and the aminocyclitol moiety capes.gov.br. These studies aim to understand how structural changes impact antibacterial activity and protein synthesis inhibition. jst.go.jpcapes.gov.brnih.gov
Structure-activity relationship studies have revealed that the aminocyclitol moiety is essential for the activity of Hygromycin A. nih.gov The 6-deoxy-5-keto-d-arabino-hexofuranose (furanose) moiety is not strictly essential and can be replaced by other groups, such as a hydrophobic allyl group, although this may decrease intrinsic protein synthesis inhibition activity. nih.gov Modifications to the methyl group in the central 3,4-dihydroxy-α-methylcinnamic acid moiety are also sensitive, with replacements leading to a reduction in antibacterial activity. nih.gov
Detailed research findings from SAR studies can be presented in tables to illustrate the impact of specific modifications on biological activity. While specific comprehensive data tables for this compound analogs were not extensively detailed across the search results, the principle of such studies is well-established for Hygromycin A and its derivatives. For example, studies have evaluated the protein synthesis inhibition activity of analogs in cell-free systems. jst.go.jpnih.gov
Table 1: Illustrative Example of Structure-Activity Relationship Data (Based on general Hygromycin A analog studies)
| Analog Modification Site | Structural Change Example | Effect on Antibacterial Activity | Effect on Protein Synthesis Inhibition | Reference |
| Aminocyclitol | Replacement with altered structure | Significant reduction or loss | Significant reduction or loss | capes.gov.brnih.gov |
| Furanose | Replacement with hydrophobic group | Decreased | Decreased | nih.gov |
| Cinnamic Acid (methyl group) | Replacement with H, propyl, allyl | Reduction | Not explicitly detailed in snippets | nih.gov |
| Cinnamic Acid (C4' aryl) | Various substitutions | Varied | Varied | jst.go.jpacs.org |
Synthetic methodologies also enable the creation of focused libraries of natural product scaffolds, which can be used in screening efforts to identify new leads. sci-hub.segoogle.com
Design Principles for Modulating Ribosomal Interactions
Hygromycin A inhibits bacterial ribosomal peptidyl transferase activity by binding to the large (50S) ribosomal subunit. nih.govnih.gov It binds within the peptidyl transferase center (PTC) and induces a unique conformation. nih.gov Structurally, Hygromycin A's binding site is formed by 23S rRNA helices H90 and H93 and the PTC central loop. nih.gov
Unlike some other antibiotics that prevent the initial binding of aminoacyl-tRNA, Hygromycin A allows initial binding to the 30S A-site but interferes with its subsequent accommodation into the 50S A-site. nih.gov This steric occlusion of the aminoacyl-ribose moiety from binding within the PTC inhibits peptide bond formation. nih.gov Hygromycin A's binding site overlaps with those of chloramphenicol (B1208) and lincomycin, suggesting a close relationship in their mechanisms of action. nih.gov
Design principles for modulating ribosomal interactions of this compound and its analogs are guided by the understanding of how Hygromycin A binds to the ribosome and the critical interactions involved. Modifications to the Hygromycin A structure, as explored through semisynthesis and total synthesis, aim to enhance binding affinity, alter the mode of interaction, or overcome resistance mechanisms.
For instance, understanding that the aminocyclitol is essential nih.gov suggests that modifications in this region must preserve or enhance key interactions with the ribosomal binding site. Similarly, the sensitivity of the methyl group in the cinnamic acid moiety nih.gov indicates its importance for optimal binding or activity.
Structure-based design efforts can leverage crystallographic data of antibiotic-ribosome complexes, although the resolution of such structures can sometimes limit the rational design of specificity. researchgate.net However, by understanding the specific nucleotides and ribosomal elements that interact with Hygromycin A nih.gov, analogs can be designed to optimize these interactions.
The limited activity of Hygromycin A against some bacteria, such as enteric gram-negative strains, is attributed to efflux mechanisms like the AcrA/B pump. nih.govnih.gov Therefore, a design principle for new analogs could involve modifications that reduce susceptibility to efflux or improve intracellular accumulation.
Designing analogs to modulate ribosomal interactions also considers the potential for context-specific action of ribosomal antibiotics, where the effect can depend on the mRNA sequence or nascent protein. semanticscholar.org While not specifically detailed for this compound, this principle is relevant for ribosome-targeting compounds.
Q & A
Q. Q1. What are the established synthetic pathways for C-2-epi-Hygromycin A, and how can researchers optimize yield?
Methodological Answer: Synthesis typically involves stereoselective modifications of the hygromycin A backbone. Key steps include:
- Epimerization at C-2 : Use chiral catalysts (e.g., organocatalysts or transition metal complexes) to control stereochemistry .
- Yield Optimization : Vary reaction conditions (temperature, solvent polarity) and monitor intermediates via HPLC or LC-MS .
- Purification : Employ reverse-phase chromatography coupled with mass spectrometry for structural validation .
Q. Q2. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹³C-DEPT and NOESY to confirm stereochemistry and hydrogen bonding patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation pathways .
- X-ray Crystallography : Resolve crystal structures to validate epimerization at C-2 .
Advanced Research Questions
Q. Q3. How can conflicting bioactivity data for this compound be resolved?
Methodological Answer: Contradictions in antimicrobial or cytotoxic activity may arise from:
- Strain-Specific Sensitivity : Design dose-response assays across multiple microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) with standardized inoculum sizes .
- Synergistic Effects : Test combinatorial regimens with known antibiotics using checkerboard assays .
- Data Normalization : Use internal controls (e.g., hygromycin B) to calibrate activity metrics .
Example Workflow:
Hypothesis : Epimerization alters ribosomal binding affinity.
Testing : Compare IC₅₀ values in ribosome inhibition assays .
Validation : Molecular docking simulations to map binding interactions .
Q. Q4. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with modifications at C-2, C-5, and the aminocyclitol moiety .
- Computational Modeling : Use QSAR models to predict bioactivity and prioritize synthetic targets .
- Functional Assays : Measure ribosomal translocation inhibition via in vitro translation systems .
Example SAR Table:
| Derivative | C-2 Configuration | MIC (μg/mL, S. aureus) |
|---|---|---|
| Parent | R | 0.5 |
| Epimer | S | 8.0 |
Q. Q5. How should researchers design reproducible experiments to assess this compound’s mechanism of action?
Methodological Answer:
- Rigorous Controls : Include negative (solvent-only) and positive (hygromycin B) controls in all assays .
- Triangulation : Combine ribosome profiling, cryo-EM, and metabolic flux analysis to validate mechanistic hypotheses .
- Open Data Practices : Publish raw datasets (e.g., RNA-seq) in repositories like Zenodo for independent verification .
Methodological Pitfalls to Avoid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
